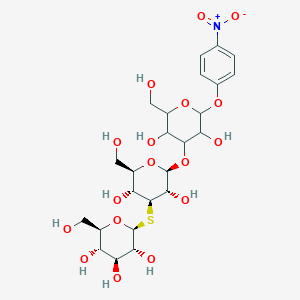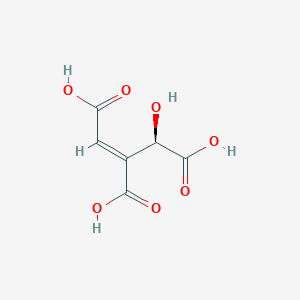
(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid is an organic compound characterized by its unique structure, which includes three carboxylic acid groups and a hydroxyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid typically involves the use of starting materials such as citric acid derivatives. One common method includes the dehydration of citric acid under controlled conditions to form aconitic acid, followed by selective reduction and hydroxylation to yield the desired compound. The reaction conditions often require specific catalysts and temperature control to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are capable of converting simple sugars into the target compound through a series of enzymatic reactions. The process is optimized for yield and purity, with downstream processing steps including extraction, purification, and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the propene backbone can be reduced to form a saturated compound.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and reduced or oxidized forms. These derivatives can have distinct properties and applications in different fields.
Scientific Research Applications
(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and potential as a biochemical marker.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers and as an additive in food and beverages for its acidifying properties.
Mechanism of Action
The mechanism by which (E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an intermediate in the citric acid cycle, influencing energy production and metabolic processes. Its carboxylic acid groups allow it to participate in various biochemical reactions, modulating enzyme activity and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Citric Acid: A tricarboxylic acid with similar structural features but lacking the double bond and hydroxyl group in the same positions.
Aconitic Acid: An intermediate in the citric acid cycle with a similar backbone but different functional groups.
Isocitric Acid: Another isomer of citric acid with distinct stereochemistry and functional group arrangement.
Uniqueness
(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its role in metabolic pathways make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H6O7 |
|---|---|
Molecular Weight |
190.11 g/mol |
IUPAC Name |
(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H6O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h1,4,9H,(H,7,8)(H,10,11)(H,12,13)/b2-1+/t4-/m1/s1 |
InChI Key |
WUUVSJBKHXDKBS-ROFOPDMZSA-N |
Isomeric SMILES |
C(=C(\[C@H](C(=O)O)O)/C(=O)O)\C(=O)O |
Canonical SMILES |
C(=C(C(C(=O)O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


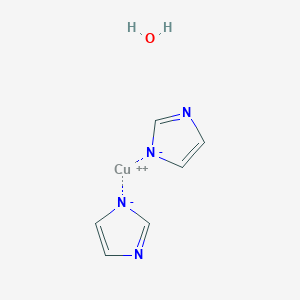
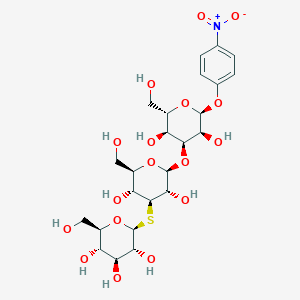
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-1-[[5-(hydroxymethyl)-6-methoxynaphthalen-2-yl]methyl]-6-oxopiperidin-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10777108.png)
![[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777116.png)
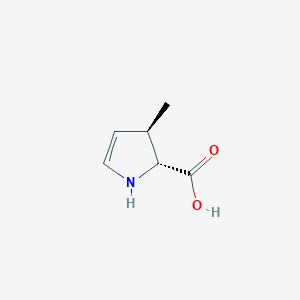


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777139.png)
![[2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate](/img/structure/B10777150.png)

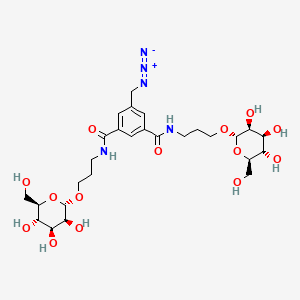

![2-Amino-3-[hydroxy-[2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid](/img/structure/B10777179.png)
